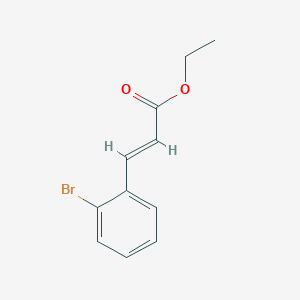

2-Bromocinnamic acid ethyl ester

Vue d'ensemble

Description

2-Bromocinnamic acid ethyl ester is an organic compound derived from cinnamic acid It is characterized by the presence of a bromine atom at the second position of the cinnamic acid structure and an ethyl ester functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Bromocinnamic acid ethyl ester can be synthesized through the esterification of 2-bromocinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification process to completion.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as distillation and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromocinnamic acid ethyl ester undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The ethyl ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products

Substitution: Formation of substituted cinnamic acid derivatives.

Reduction: Formation of 2-bromocinnamyl alcohol.

Oxidation: Formation of 2-bromocinnamic acid.

Applications De Recherche Scientifique

Chemical Properties and Structure

2-Bromocinnamic acid ethyl ester is characterized by its bromine substituent on the cinnamic acid structure, which enhances its reactivity and utility in organic synthesis. Its molecular formula is , and it exhibits properties that make it suitable for diverse applications.

Synthesis of Pharmaceuticals

The compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been studied for their efficacy against bacterial infections, cancer, and other diseases:

- Antimicrobial Activity : Research indicates that derivatives of cinnamic acid, including this compound, exhibit significant antimicrobial properties. This makes them potential candidates for developing new antibiotics or treatments for bacterial infections .

- Anti-inflammatory Effects : Compounds derived from this ester have shown promise in reducing inflammation, which is crucial for treating chronic inflammatory diseases .

- Cancer Treatment : Some studies suggest that derivatives may have anticancer properties by inducing apoptosis in cancer cells, highlighting their potential in oncology .

Agrochemical Applications

This compound is also utilized in the agrochemical industry:

- Herbicide Development : The compound's ability to modify plant growth pathways makes it a candidate for developing new herbicides that can selectively target weeds without harming crops .

- Pesticide Formulations : Its derivatives can be incorporated into pesticide formulations to enhance efficacy against pests while minimizing environmental impact .

Biochemical Research

In biochemical research, this compound plays a significant role:

- Enzyme Inhibition Studies : The compound has been used to study enzyme inhibition mechanisms, particularly those involved in metabolic pathways relevant to disease states .

- Complexation Studies : Research involving cyclodextrin complexes has shown that this compound can enhance the solubility and bioavailability of poorly soluble drugs, improving their therapeutic efficacy .

Material Science

The compound's unique structure allows it to be used in material science:

- Polymer Synthesis : It can serve as a monomer or cross-linking agent in the synthesis of polymers with enhanced thermal and mechanical properties .

- Coating Applications : The incorporation of this compound into coatings can improve durability and resistance to environmental factors, making it suitable for industrial applications .

Data Tables

Case Studies

-

Antimicrobial Activity Study :

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against several strains of bacteria. The mechanism was attributed to the disruption of bacterial cell membranes. -

Cyclodextrin Complexation :

Research investigating the complexation of this compound with β-cyclodextrin revealed that this interaction significantly enhanced the solubility of the compound in aqueous solutions, making it more bioavailable for pharmaceutical applications. -

Polymer Coating Development :

A case study focused on developing eco-friendly polymer coatings using this compound showed improved resistance to UV degradation compared to traditional coatings, indicating its potential for sustainable material applications.

Mécanisme D'action

The mechanism of action of 2-Bromocinnamic acid ethyl ester involves its interaction with various molecular targets. The bromine atom and the ester functional group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new bonds with nucleophiles. Additionally, the ester group can undergo hydrolysis to release the corresponding acid, which can further participate in biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromocinnamic acid: Lacks the ethyl ester group but shares the bromine substitution.

Cinnamic acid ethyl ester: Lacks the bromine atom but contains the ethyl ester group.

2-Chlorocinnamic acid ethyl ester: Contains a chlorine atom instead of bromine.

Uniqueness

2-Bromocinnamic acid ethyl ester is unique due to the presence of both the bromine atom and the ethyl ester group. This combination imparts distinct reactivity and potential applications compared to its analogs. The bromine atom enhances its electrophilic character, making it more reactive in substitution reactions, while the ethyl ester group provides additional functional versatility in synthetic applications.

Activité Biologique

2-Bromocinnamic acid ethyl ester (C10H9BrO2) is a compound derived from cinnamic acid, which has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies.

This compound is characterized by the presence of a bromine atom at the 2-position of the cinnamic acid structure. Its molecular formula is C10H9BrO2, and it has a molecular weight of 241.08 g/mol. The compound is typically synthesized through various methods, including esterification reactions.

Antioxidant Activity

Research has indicated that cinnamic acid derivatives, including this compound, exhibit significant antioxidant properties. A study demonstrated that several synthesized esters showed potent 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging activity, with some compounds achieving IC50 values as low as 13 nM for monoamine oxidase B (MAO-B) inhibition .

Table 1: Antioxidant Activity of Cinnamic Acid Derivatives

| Compound | IC50 (nM) | Activity Type |

|---|---|---|

| This compound | TBD | Antioxidant |

| p-Coumaric Acid Phenethyl Ester | 13 | MAO-B Inhibitor |

| Caffeic Acid Ethyl Ester | TBD | Antioxidant |

Anti-inflammatory Properties

The anti-inflammatory effects of cinnamic acid derivatives have been well-documented. In vitro studies show that these compounds can inhibit the production of pro-inflammatory cytokines and nitric oxide (NO) in macrophages stimulated with lipopolysaccharides (LPS). This suggests their potential as therapeutic agents in inflammatory diseases .

Antimicrobial Activity

Cinnamic acid derivatives have also shown promising antimicrobial properties. A study evaluated various cinnamic acid derivatives against non-tuberculous mycobacteria, revealing that some exhibited significant inhibitory effects with IC50 values around 64 µM . This highlights their potential in treating infections caused by resistant strains.

Table 2: Antimicrobial Activity of Cinnamic Acid Derivatives

| Compound | IC50 (µM) | Target Organism |

|---|---|---|

| This compound | TBD | Mycobacterium marinum |

| Cinnamic Acid Derivative X | 64 | Mycobacterium tuberculosis |

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

- Inhibition of Enzymes: The compound has been shown to inhibit enzymes such as MAO-B and butyrylcholinesterase (BChE), which are involved in neurotransmitter degradation. This suggests potential applications in neurodegenerative diseases .

- Free Radical Scavenging: The presence of hydroxyl groups in the structure enhances its capacity to neutralize free radicals, contributing to its antioxidant effects .

- Cytokine Modulation: By inhibiting pro-inflammatory cytokines, the compound can potentially reduce inflammation and tissue damage in various pathological conditions .

Case Studies and Research Findings

- Neuroprotective Effects: A study investigated the neuroprotective effects of cinnamic acid derivatives on neuronal cells subjected to oxidative stress. Results indicated that these compounds could significantly reduce cell death and oxidative damage, suggesting their utility in neurodegenerative disease models.

- Cytotoxicity Against Cancer Cells: Research on the cytotoxic effects of cinnamic acid derivatives on cancer cell lines revealed that certain compounds exhibited potent inhibitory activity against breast cancer (MCF-7) and cervical cancer (HeLa) cells. For instance, one derivative showed an IC50 value of 1.35 µM against HeLa cells, indicating strong anticancer potential .

Table 3: Cytotoxicity of Cinnamic Acid Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Cinnamic Acid Derivative Y | HeLa | 1.35 |

Propriétés

IUPAC Name |

ethyl (E)-3-(2-bromophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVAHDSHDPZGMY-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.